(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid
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Description
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as SBT-TPPA, is an organic compound that is used in various scientific research applications. It is a compound that is synthesized by a reaction between an amine and a carboxylic acid, and it is a versatile compound that can be used in a variety of laboratory experiments. SBT-TPPA has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Diaryliodonium Precursors The compound is used in the synthesis of [2- [( di- tert- butoxycarbonyl)- amino]- 3- methoxy- 3- o- xopropyl- phenyl]-( phenyl) iodonium hexafluorophosphate, a precursor for 18F- fluorophenalanine used in PET radiotracers. The synthesis involves the tame handling of reactive I(III) intermediates and conversion to diaryliodonium salts in excellent yield (Pan-hon, 2015).
Enantioselective Synthesis in Pharmacology The compound is involved in the enantioselective synthesis of beta-amino acid pharmacophores through asymmetric hydrogenation, showing the potential in pharmaceutical synthesis (Kubryk & Hansen, 2006).
Material Science and Polymer Chemistry
Polymer and Material Synthesis It plays a role in the synthesis of novel 9-proparylcarbazole monomers containing amino acid moieties, which are polymerized to give corresponding polymers with specific solubility and electrochemical properties (Jiang et al., 2009).
Use in Crystallography and Inclusion Studies Salts between N-trityl amino acids and tert-butylamine, involving the compound , show inclusion ability for alcohols and specific enantioselective inclusion properties (Megumi et al., 2012).
properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKLBXIBSSZUID-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426706 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
500770-78-5 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-(s)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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